molecular formula C15H23Cl2N3O B14676323 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride CAS No. 35633-80-8

3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride

Cat. No.: B14676323
CAS No.: 35633-80-8
M. Wt: 332.3 g/mol
InChI Key: HSLLIHXBRAOZHR-UHFFFAOYSA-N
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Description

3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride is a complex organic compound that features both an indole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular functions, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol apart is its unique combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

35633-80-8

Molecular Formula

C15H23Cl2N3O

Molecular Weight

332.3 g/mol

IUPAC Name

3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride

InChI

InChI=1S/C15H21N3O.2ClH/c16-12-4-7-18(8-5-12)6-3-11-10-17-15-2-1-13(19)9-14(11)15;;/h1-2,9-10,12,17,19H,3-8,16H2;2*1H

InChI Key

HSLLIHXBRAOZHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCC2=CNC3=C2C=C(C=C3)O.Cl.Cl

Origin of Product

United States

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